2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
Overview
Description
The compound "2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate" is a multifunctional molecule that incorporates elements of pyrrolidine and chromene structures. These types of compounds are of interest due to their potential biological activities and their use in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, a novel methodology for the preparation of 3-aryl-5-(2-hydroxybenzoyl)pyridin-2(1H)-ones was developed through the re-cyclization of N-(oxopyranochromenyl)acetamides, which are structurally related to the compound . This process involved the use of EtONa and yielded the desired products in good yields (80–95%). The initial acetates were prepared by cyclocondensation from 3-formylchromones and acetic acids, followed by reaction with AcNH2 catalyzed by pTsOH to obtain acetamides .
Molecular Structure Analysis
The molecular structure of compounds similar to "2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate" has been characterized in some studies. For example, the crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate revealed that the oxopyrrolidin-3-yl ring adopts an envelope conformation, with various groups such as the acetate and phenyl groups inclined at specific dihedral angles, indicating a twisted conformation in the molecule .
Chemical Reactions Analysis
Chemical reactions involving similar structures have been reported. For instance, the synthesis of chromene substituted isoxazolo[4,5-b]pyridine-N-oxides was achieved by reacting 3,5-dimethyl-4-nitroisoxazole with substituted 3-acetyl-2-oxo-2H-3-chromenes in the presence of piperidine . This reaction was efficient and general, leading to various substituted chromene derivatives. Additionally, the deoxygenation of pyridine-N-oxides to corresponding pyridines was performed using PC13 .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For example, the antimycobacterial activity and acid dissociation constants of polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives were determined . These compounds exhibited antimycobacterial activity against the M. tuberculosis H37Rv strain and their acid dissociation constants were calculated using potentiometric titration methods .
Scientific Research Applications
Synthesis and Antibacterial Activity
(Čačić, Molnar, Balić, Draca, & Rajković, 2009) outlined the synthesis of various chromene-based compounds, including derivatives related to your compound of interest, for potential antibacterial activity. This research suggests the relevance of these compounds in antibacterial applications (Čačić et al., 2009).
Synthesis and Antimicrobial Activity
Another study by (Čačić, Trkovnik, Čačić, & Has-Schon, 2006) discusses the synthesis of derivatives from (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, a close relative to your compound, for antimicrobial applications (Čačić et al., 2006).
Antineoplastic Activity
The antineoplastic activities of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives were evaluated in a study by (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013), indicating the potential of chromene derivatives in cancer research (Gašparová et al., 2013).
Aromatic Carbamates Synthesis
A study by (Velikorodov, Ionova, Melent’eva, Stepkina, & Starikova, 2014) focused on the synthesis of aromatic carbamates with chromen-2-one fragments, highlighting the versatility of chromene derivatives in synthetic chemistry (Velikorodov et al., 2014).
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-8-10-3-2-9(18)6-12(10)23-16(22)11(8)7-15(21)24-17-13(19)4-5-14(17)20/h2-3,6,18H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODLZKHEKKGCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242494 | |
Record name | 7-Hydroxycoumarin-3-acetic acid N-hydroxysuccinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10242494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | |
CAS RN |
96735-88-5 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96735-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxycoumarin-3-acetic acid N-hydroxysuccinimidyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096735885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxycoumarin-3-acetic acid N-hydroxysuccinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10242494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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